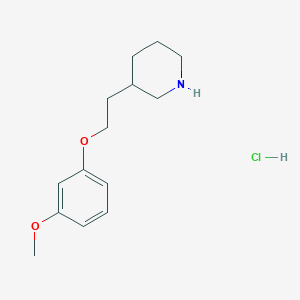

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Description

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a synthetic organic compound featuring a 3-methoxyphenyl group connected via an ether linkage to a 2-(3-piperidinyl)ethyl moiety, with a hydrochloride salt formation at the piperidine nitrogen. Its structural attributes—such as the methoxy group (electron-donating) and the tertiary amine in the piperidine ring—may influence solubility, bioavailability, and receptor binding compared to analogs .

Properties

IUPAC Name |

3-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12;/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXREGKEONRMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 3-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its structural features enable the formation of various derivatives that can be used in further chemical reactions.

Biology

- Biological Probes : It acts as a probe to investigate interactions between small molecules and biological targets. This property is crucial for understanding biochemical pathways and drug interactions.

Medicine

- Therapeutic Research : The compound is being explored for its potential therapeutic effects, especially in developing new drugs targeting neurological disorders. Its interaction with neurotransmitter systems may lead to applications in treating conditions such as depression or anxiety.

Industrial Applications

- Material Development : In industrial settings, it is utilized in developing new materials and chemical processes due to its unique chemical properties.

Neuropharmacological Effects

Research indicates that compounds similar to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests potential effects on mood and cognition, making it a candidate for further research into neuropharmacology.

Antitumor Effects

A study on related compounds demonstrated significant cytotoxicity against glioblastoma cell lines, suggesting that derivatives of piperidine may possess antitumor properties. This opens avenues for exploring the compound's efficacy in cancer therapy.

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity .

Comparison with Similar Compounds

Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride

- Structure : Contains a benzoate ester instead of an ether, with a 2-piperidinyl substitution (vs. 3-piperidinyl in the target compound).

- Key Differences : The ester group may confer higher metabolic lability compared to the ether linkage. The 2-piperidinyl position could alter steric interactions with biological targets .

2-(3-Piperidinyl)ethyl Propyl Ether Hydrochloride

- Structure : Replaces the 3-methoxyphenyl group with a propyl chain.

- The propyl chain may enhance lipophilicity .

Tramadol Hydrochloride and Impurities

Tramadol hydrochloride (IUPAC: 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride) shares a 3-methoxyphenyl group and a tertiary amine but incorporates a cyclohexanol core instead of a piperidine-ether system .

Tramadol Impurities

- 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene hydrochloride Structure: Cyclohexene ring introduces rigidity vs. the flexible ether chain in the target compound. Impact: Reduced conformational freedom may limit receptor binding efficiency .

- 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-6-ene hydrochloride Structure: Double bond at the 6-position alters ring geometry. Impact: May affect solubility and metabolic stability compared to saturated analogs .

Piperidine Derivatives with Varied Substituents

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride

3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride

- Structure : Ethoxy substituent instead of methoxy, with a benzyl-piperidine linkage.

- Impact : Ethoxy’s larger size may alter pharmacokinetics (e.g., longer half-life) due to reduced metabolic dealkylation rates .

Functional Group Comparisons

Pharmacological and Physicochemical Implications

Biological Activity

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a methoxyphenyl group linked to a piperidinyl moiety via an ethyl ether bond, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H21NO2·HCl

- Molecular Weight : 273.79 g/mol

- Melting Point : Typically ranges between 170-175 °C depending on purity and synthesis method.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxyphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. This dual interaction is crucial for modulating enzyme activity and receptor signaling pathways.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that compounds similar to 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether exhibit antimicrobial properties, potentially making them candidates for treating bacterial infections.

- Anticancer Potential :

- Neuropharmacological Effects :

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Synthesis and Applications

The synthesis of this compound typically involves:

- Reagents : 3-methoxyphenol and 2-(3-chloroethyl)piperidine.

- Conditions : Reaction in an organic solvent like dimethylformamide (DMF) at elevated temperatures followed by purification and conversion to the hydrochloride salt.

This compound serves as a building block in medicinal chemistry for developing new drugs targeting various diseases, including cancer and bacterial infections.

Q & A

Q. What are the common synthetic routes for 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves O-alkylation between 3-piperidinylethanol and 3-methoxyphenyl bromide under basic conditions (e.g., NaH in DMF). Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry. For example, PubChem data on structurally similar ethers highlight the use of anhydrous conditions and catalytic KI to enhance nucleophilic substitution efficiency . Yield improvements (from ~50% to >80%) have been reported by refluxing in toluene with phase-transfer catalysts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm ether linkage (δ 3.5–4.5 ppm for CHO) and piperidine proton environments (δ 1.5–2.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 296.18) and fragmentation patterns.

- HPLC-UV : Reverse-phase C18 columns with UV detection at 254 nm are used for purity assessment, as demonstrated in impurity profiling of tramadol-related compounds .

Q. What factors influence the compound’s stability under various storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C/75% RH) indicate hydrolysis of the ether bond under acidic conditions (pH < 3). Storage at 2–8°C in desiccated, amber vials minimizes decomposition, as recommended for hygroscopic piperidine derivatives . LC-MS monitoring of degradation products (e.g., free piperidine) is critical for shelf-life determination .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological receptors?

- Methodological Answer : Tools like Glide (Schrödinger) enable systematic ligand-receptor docking by sampling conformational, orientational, and positional space. For example, OPLS-AA force fields and Monte Carlo sampling refine poses, achieving <1 Å RMSD accuracy in ~50% of cases for piperidine-based ligands . Target receptors (e.g., σ or opioid receptors) can be modeled using PDB structures, with binding affinity predicted via empirical scoring functions.

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization : Use reference agonists/antagonists (e.g., tramadol impurities ) to calibrate receptor-binding assays.

- Receptor Subtype Profiling : Differentiate activity at receptor subtypes (e.g., µ-opioid vs. κ-opioid) via selective inhibitors.

- Data Normalization : Express activity as % efficacy relative to controls to account for inter-assay variability .

Q. How to identify and quantify synthetic by-products or degradation impurities?

- Methodological Answer :

- HPLC with Diode Array Detection (DAD) : Resolve isomeric impurities (e.g., cyclohexene vs. cyclohexanol derivatives) using gradient elution (ACN/0.1% TFA).

- LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM), as applied to tramadol-related compounds .

- Spiking Experiments : Confirm identity using certified reference standards (e.g., USP Tramadol Hydrochloride Related Compounds) .

Q. How to address low yields in the alkylation step during synthesis?

- Methodological Answer :

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or metal catalysts (e.g., CuI for Ullmann coupling).

- Protecting Groups : Protect the piperidine nitrogen with Boc groups to prevent side reactions, followed by HCl deprotection .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., H-naloxone for opioid receptors).

- Cell-Based cAMP Assays : Measure G-protein coupled receptor (GPCR) activity in HEK293 cells transfected with target receptors.

- CYP450 Inhibition Screening : Assess metabolic stability using human liver microsomes, as piperidine derivatives often interact with CYP3A4 .

Q. How to distinguish between isomeric impurities in the final product?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers, as applied to tramadol diastereomers .

- Nuclear Overhauser Effect (NOE) NMR : Differentiate stereoisomers via spatial proton correlations.

- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences .

Q. What statistical approaches analyze dose-response relationships in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC/EC determination.

- Bootstrap Resampling : Estimate confidence intervals for potency metrics.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups, as seen in impurity toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.